molecular formula C6H2BrCl2N3 B1374977 7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine CAS No. 1008112-03-5

7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine

Cat. No. B1374977
CAS RN: 1008112-03-5
M. Wt: 266.91 g/mol
InChI Key: BAWWEBPYOBYGPY-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the CAS Number: 1008112-03-5 . Its molecular weight is 266.91 .


Molecular Structure Analysis

The InChI key for this compound is BAWWEBPYOBYGPY-UHFFFAOYSA-N . This key can be used to identify the compound in various chemical databases.


Physical And Chemical Properties Analysis

The density of this compound is predicted to be 2.16±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Pyrrolo[2,1-f][1,2,4]triazine C-nucleosides have been synthesized with structural variations, demonstrating potent cytotoxic activity against various cancer cell lines (Li et al., 2018).

Synthetic Methodology

  • A novel methodology for synthesizing Pyrrolo[2,1-f][1,2,4]triazine, crucial in remdesivir production, has been developed, highlighting process safety and scalability (Roy et al., 2021).

Radiosynthesis for PET Imaging

  • The radiosynthesis of a specific IGF-1R inhibitor, utilizing 7-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine, shows promise as a PET tracer for monitoring IGF-1R in various cancers (Majo et al., 2013).

Chemical Reactivity and Synthesis

  • Research on the chemical reactivity and synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives provides insights into their potential pharmaceutical applications (Quintela et al., 1996).

Kinase Inhibitors for Cancer Therapy

Versatility in Drug Discovery

  • The pyrrolo[2,1-f][1,2,4]triazine scaffold has been recognized for its versatility in drug discovery, especially as a kinase inhibitor and in C-nucleoside development (Ott & Favor, 2017).

Antimicrobial and Antitumor Agents

  • Fused 1,2,4-triazine derivatives, synthesized from this compound, have been studied for potential antimicrobial and antitumor activities (El-Moneim et al., 2015).

Safety and Hazards

According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Pyrrolo[2,1-f][1,2,4]triazine, a similar compound, has been identified as a promising fused heterocycle to target kinases in cancer therapy . This suggests potential future directions for research involving 7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine in the field of medicinal chemistry.

properties

IUPAC Name

7-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2N3/c7-4-2-1-3-5(8)10-6(9)11-12(3)4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWWEBPYOBYGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=NN2C(=C1)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine
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7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine
Reactant of Route 3
7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine
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7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine
Reactant of Route 5
7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine
Reactant of Route 6
7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine

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